molecular formula C12H8O3 B13835345 9-hydroxybenzo[de]isochromen-1(3H)-one

9-hydroxybenzo[de]isochromen-1(3H)-one

Cat. No.: B13835345
M. Wt: 200.19 g/mol
InChI Key: VGYIJDXWARVHJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-1,8-naphthalide typically involves the cyclization of appropriate naphthalene derivatives. One common method is the reduction of 1,3,8-trihydroxy naphthalene, followed by dehydration to form 1,8-dihydroxynaphthalene, which can then be further processed to yield 9-Hydroxy-1,8-naphthalide . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for 9-Hydroxy-1,8-naphthalide are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-1,8-naphthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as dihydro-naphthalides, and various substituted naphthalene compounds .

Mechanism of Action

The mechanism of action of 9-Hydroxy-1,8-naphthalide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and lactone ring structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

12-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one

InChI

InChI=1S/C12H8O3/c13-9-5-4-7-2-1-3-8-6-15-12(14)11(9)10(7)8/h1-5,13H,6H2

InChI Key

VGYIJDXWARVHJI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=C(C=C3)O)C(=O)O1

Origin of Product

United States

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